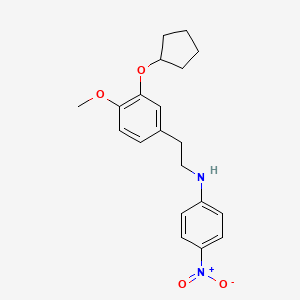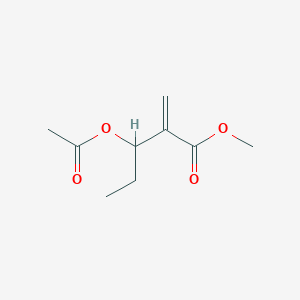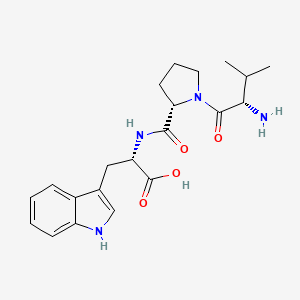
N,N-Dioctadecylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctadecylglycine: is a synthetic compound characterized by the presence of two long octadecyl chains attached to the nitrogen atoms of glycine. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dioctadecylglycine typically involves the reaction of glycine with octadecylamine under specific conditions. The process may include:
Reaction with Octadecylamine: Glycine is reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dioctadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The long alkyl chains can participate in substitution reactions, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution Reagents: Halogenating agents or other nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dioctadecylglycine is used as a surfactant and emulsifying agent in various chemical processes. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, this compound is utilized in the formulation of liposomes and other delivery systems for drugs and genetic material. Its ability to form stable bilayers makes it valuable in the study of cell membranes and drug delivery mechanisms.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for medical applications.
Industry: this compound finds applications in the cosmetics and personal care industry as an emulsifier and stabilizer in formulations. It is also used in the production of coatings and lubricants due to its surface-active properties.
Wirkmechanismus
The mechanism of action of N,N-Dioctadecylglycine involves its interaction with lipid bilayers and cell membranes. The long alkyl chains allow the compound to integrate into lipid bilayers, altering their properties and enhancing the delivery of encapsulated agents. The molecular targets include cell membrane components, where the compound can modulate membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycine: A simpler derivative with shorter alkyl chains, used in various biochemical applications.
N,N-Dioctadecylamine: Similar in structure but lacks the glycine moiety, used as a surfactant and emulsifier.
N,N-Dioctadecylalanine: Another derivative with an alanine backbone, used in similar applications as N,N-Dioctadecylglycine.
Uniqueness: this compound stands out due to its specific combination of long alkyl chains and the glycine backbone, providing unique amphiphilic properties. This makes it particularly effective in forming stable bilayers and enhancing the solubility of hydrophobic compounds, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
139504-39-5 |
|---|---|
Molekularformel |
C38H77NO2 |
Molekulargewicht |
580.0 g/mol |
IUPAC-Name |
2-(dioctadecylamino)acetic acid |
InChI |
InChI=1S/C38H77NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38(40)41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3,(H,40,41) |
InChI-Schlüssel |
YYIMETXSQCBXIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


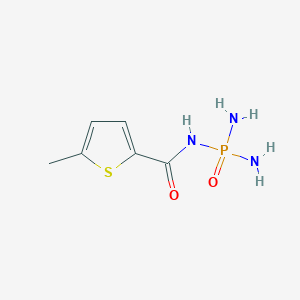

![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)

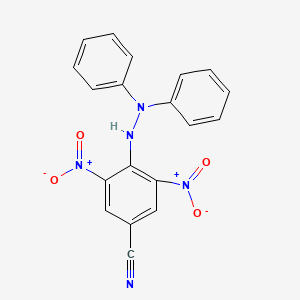
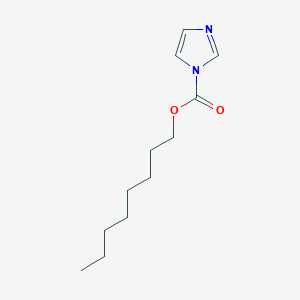
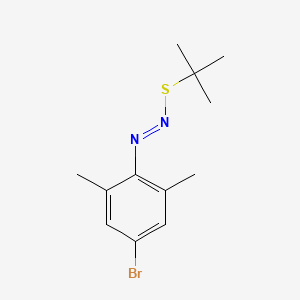

![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
